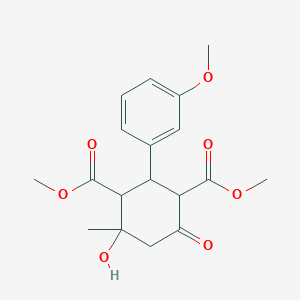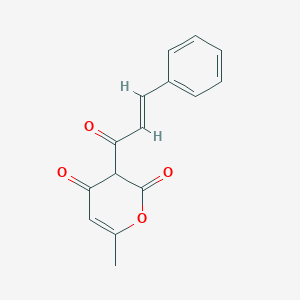![molecular formula C19H19N3OS2 B249368 N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B249368.png)
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide (BBT) is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. BBT belongs to the class of thioamide derivatives and has been studied for its anti-inflammatory, antioxidant, and antitumor properties.
Mechanism of Action
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide exerts its anti-inflammatory and antioxidant effects by modulating various signaling pathways in the body. It inhibits the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the blood and tissues, which can help alleviate inflammation. N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which can help prevent oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide in laboratory experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of using N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as a chemopreventive agent for cancer, due to its antioxidant and antitumor properties. Additionally, further research is needed to explore the pharmacokinetics and pharmacodynamics of N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide, as well as its potential interactions with other drugs.
Synthesis Methods
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide can be synthesized by reacting 2-aminobenzothiazole with 2-(2,2-dimethylpropanamido)acetyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified by recrystallization or column chromatography.
Scientific Research Applications
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
properties
Product Name |
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2,2-dimethylpropanamide |
|---|---|
Molecular Formula |
C19H19N3OS2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H19N3OS2/c1-19(2,3)17(23)22-18(24)21-13-9-5-4-8-12(13)16-20-14-10-6-7-11-15(14)25-16/h4-11H,1-3H3,(H2,21,22,23,24) |
InChI Key |
VXSNJNAYJQVRQQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



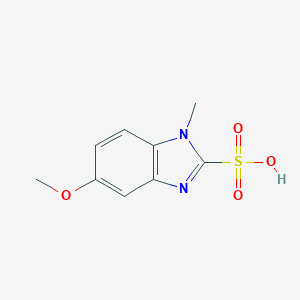
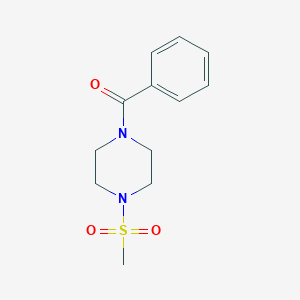
![2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249298.png)
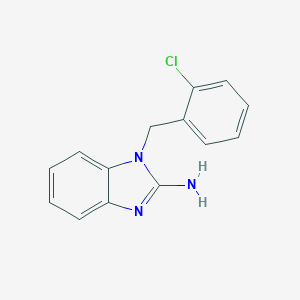
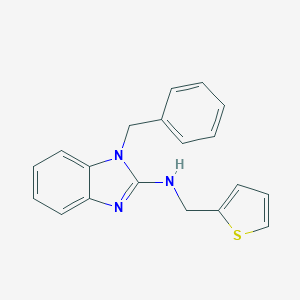
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249305.png)
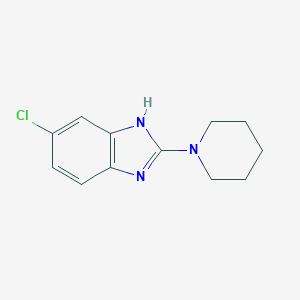
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanol](/img/structure/B249308.png)
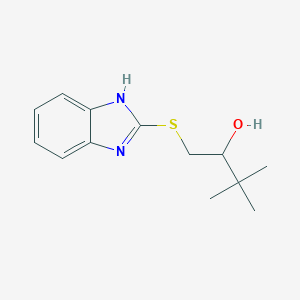
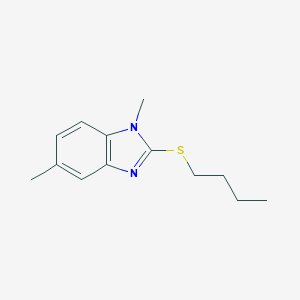
![7-Ethoxy-10-methyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B249311.png)
![1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B249315.png)
